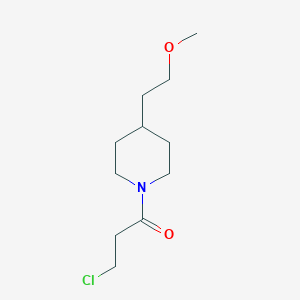

3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTMLVCSTSGGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCN(CC1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one, identified by its CAS number 2098031-74-2, is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated propanone moiety attached to a piperidine ring with a methoxyethyl substituent. This configuration may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H18ClN2O |

| Molecular Weight | 230.73 g/mol |

| CAS Number | 2098031-74-2 |

The biological activity of 3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the piperidine ring allows for potential binding to neurotransmitter receptors, which could modulate physiological responses.

Biological Activities

Research indicates that compounds similar to 3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one exhibit diverse biological activities:

Antimicrobial Activity

Studies have shown that piperidine derivatives possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against resistant strains of Candida auris, suggesting that similar mechanisms may be applicable to this compound .

Anticancer Potential

Research into piperidine derivatives has highlighted their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells, which may be relevant for 3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one as well .

Neuropharmacological Effects

Given the structural similarities to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects, possibly influencing neurotransmitter systems involved in mood regulation and cognitive function.

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological activities of piperidine derivatives:

Study 1: Antifungal Activity

A study evaluated the antifungal properties of novel piperidine derivatives against clinical isolates of Candida auris. The results indicated significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . This suggests that 3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one may exhibit similar properties.

Study 2: Anticancer Activity

Research on PLK4 inhibitors has shown that certain piperidine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis . This mechanism could be explored further for 3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one in cancer treatment applications.

Comparison with Similar Compounds

3-Chloro-1-(4-(thiomorpholin-4-yl)piperidin-1-yl)propan-1-one

- Structure : Replaces the 2-methoxyethyl group with a thiomorpholine ring.

- Molecular Formula: C₁₂H₂₁ClN₂OS (vs. C₁₁H₂₀ClNO₂ for the target compound).

- Molecular Weight : 276.83 g/mol (vs. 241.74 g/mol).

- This substitution may alter pharmacokinetic properties .

3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

- Structure : Substitutes the methoxyethyl group with a methylpyrazole ring.

- Molecular Formula : C₁₂H₁₈ClN₃O.

- Molecular Weight : 255.74 g/mol.

- However, the methyl group reduces solubility compared to the methoxyethyl chain .

1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one

- Structure: Features a phenoxyethyl group instead of methoxyethyl.

- Synthetic Yield: 78% (higher than the target compound’s typical yields, suggesting better reactivity of phenoxyethyl precursors).

- Key Differences: The aromatic phenoxy group enhances stability but may increase metabolic degradation risks in vivo .

Yield Comparisons

Physicochemical Properties

Solubility and Lipophilicity

- The methoxyethyl group in the target compound improves water solubility compared to purely hydrophobic substituents (e.g., hexylthio in 3-chloro-1-(4-(hexylthio)phenyl)propan-1-one ), which has a molecular weight of 284.85 g/mol and likely lower aqueous solubility .

- Thiomorpholine and pyrazole derivatives exhibit intermediate solubility due to polar heteroatoms .

Thermal Stability

- No melting/boiling points are reported for the target compound, but analogues like 3-chloro-1-(4-(thiomorpholin-4-yl)piperidin-1-yl)propan-1-one have higher molecular weights and likely greater thermal stability due to rigid heterocyclic substituents .

Preparation Methods

Alkylation of Piperidine with 3-Chloropropanoyl Chloride

One common approach involves the reaction of 4-(2-methoxyethyl)piperidine with 3-chloropropanoyl chloride under controlled conditions:

- Reagents : 4-(2-methoxyethyl)piperidine, 3-chloropropanoyl chloride, base (such as triethylamine or sodium carbonate), solvent (e.g., dichloromethane or acetonitrile).

- Procedure : The piperidine derivative is dissolved in anhydrous solvent and cooled. The acid chloride is added dropwise to the stirred solution in the presence of a base to neutralize the released HCl. The reaction is monitored by TLC or LC-MS.

- Reaction conditions : Typically conducted at 0–25°C to minimize side reactions.

- Outcome : Formation of the amide bond yielding 3-chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one.

This method benefits from straightforward reaction setup and relatively high yields with proper stoichiometric control.

Nucleophilic Substitution Using 3-Chloropropanone Derivatives

Another method involves the nucleophilic substitution of 4-(2-methoxyethyl)piperidine on a 3-chloropropanone derivative:

- Reagents : 3-chloropropanone or its equivalents, 4-(2-methoxyethyl)piperidine.

- Catalysts : Sometimes Lewis acids such as InCl3 have been used in related syntheses to catalyze substitution reactions efficiently.

- Procedure : The piperidine nitrogen attacks the electrophilic carbonyl carbon of the 3-chloropropanone, forming the desired ketone-substituted piperidine.

- Reaction conditions : Moderate heating (e.g., 40–100°C) may be required, often in polar aprotic solvents.

- Advantages : This method can be adapted to a one-pot synthesis, improving efficiency.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Alkylation with 3-chloropropanoyl chloride | 4-(2-methoxyethyl)piperidine, 3-chloropropanoyl chloride, base | 0–25°C, anhydrous solvent | 70–90 | High selectivity, straightforward | Requires acid chloride handling |

| Nucleophilic substitution on 3-chloropropanone | 3-chloropropanone, piperidine derivative, Lewis acid catalyst (optional) | 40–100°C, polar aprotic solvent | 60–85 | Potential one-pot synthesis | May require catalyst optimization |

| One-pot multicomponent synthesis (adapted) | Piperidine precursors, aldehydes, chloroacetyl reagents | Room temp to moderate heat | Variable (50–80) | Efficient, fewer steps | Needs optimization for target compound |

Research Findings and Practical Considerations

- Purity and Yield : Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity. Controlled addition of acid chloride and use of dry solvents improve outcomes.

- Catalyst Use : InCl3 and other Lewis acids have been shown to catalyze related heterocyclic syntheses efficiently and could be explored to optimize the substitution step in this compound's preparation.

- Microwave Irradiation : Microwave-assisted synthesis has been employed in related piperidine derivatives to reduce reaction times and improve yields.

- Safety : Handling of 3-chloropropanoyl chloride requires caution due to its corrosive nature and potential to release HCl gas.

- Purification : Flash chromatography using solvent gradients (e.g., heptane/ethyl acetate) or preparative HPLC are effective for isolating the target compound with high purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.